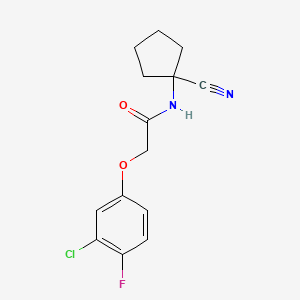

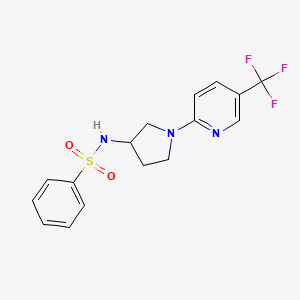

2-(3-chloro-4-fluorophenoxy)-N-(1-cyanocyclopentyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-chloro-4-fluorophenoxy)-N-(1-cyanocyclopentyl)acetamide, commonly known as CFTR modulator VX-809, is a drug that has gained significant attention in the field of cystic fibrosis research. It is a small molecule that is designed to correct the malfunctioning of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR modulator VX-809 has shown promising results in preclinical and clinical studies, making it a potential therapeutic option for cystic fibrosis patients.

Applications De Recherche Scientifique

Synthesis and Characterization

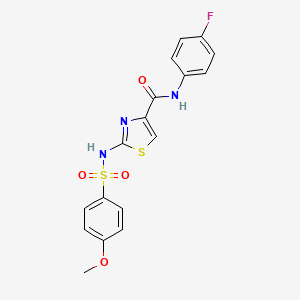

The synthesis and characterization of novel compounds related to 2-(3-chloro-4-fluorophenoxy)-N-(1-cyanocyclopentyl)acetamide have been explored in the context of developing potential anticancer, anti-inflammatory, and analgesic agents. A study by Yang Man-li (2008) focused on the synthesis of novel acetamides using 3-fluoro-4-cyanophenol as primary compounds, highlighting the importance of structural identification through elemental analysis, IR, and NMR techniques (Yang Man-li, 2008).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Another significant area of research involves the development of new chemical entities with potential anticancer, anti-inflammatory, and analgesic properties. Rani et al. (2014) utilized the Leuckart synthetic pathway to develop a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their activities against various cancer cell lines, and evaluating their anti-inflammatory and analgesic activities. This study indicated that the presence of halogens on the aromatic ring enhances anticancer and anti-inflammatory activities, with compound 3c showing promising therapeutic potential (Rani, Pal, Hegde, & Hashim, 2014).

Photoreactions and Acetylcholinesterase Inhibition

Photoreactions of related compounds in different solvents and their effects on biological systems have also been explored. Watanabe et al. (2015) investigated the photoreactions of flutamide in acetonitrile and 2-propanol, discovering different pathways depending on the solvent, which could have implications for drug design and understanding drug-induced side effects (Watanabe, Fukuyoshi, & Oda, 2015). Additionally, the inhibition of acetylcholinesterase by ketone transition state analogs, including 1-phenoxy-2-propanone derivatives, has been investigated, offering insights into potential therapeutic applications for neurodegenerative diseases (Dafforn et al., 1982).

Propriétés

IUPAC Name |

2-(3-chloro-4-fluorophenoxy)-N-(1-cyanocyclopentyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN2O2/c15-11-7-10(3-4-12(11)16)20-8-13(19)18-14(9-17)5-1-2-6-14/h3-4,7H,1-2,5-6,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOQMGNRZGKNLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)COC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chloro-4-fluorophenoxy)-N-(1-cyanocyclopentyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2998353.png)

![4-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2998354.png)

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2998361.png)

![2-Chloro-N-[2-[4-(trifluoromethylsulfonyl)phenoxy]ethyl]propanamide](/img/structure/B2998370.png)

![4-[(4-methoxyphenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2998372.png)